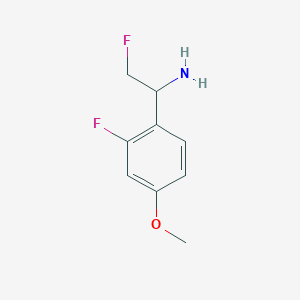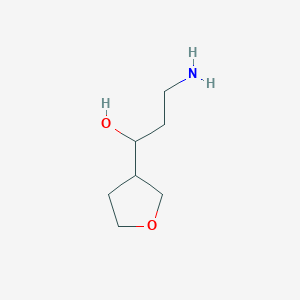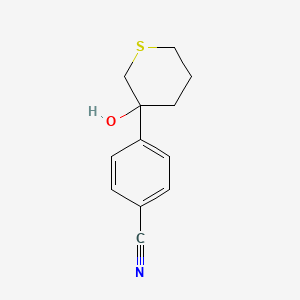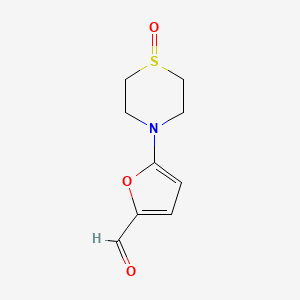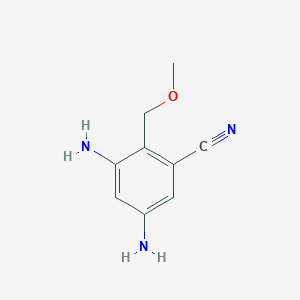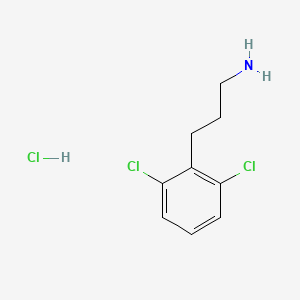![molecular formula C13H22O B13197700 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound has a molecular formula of C13H22O and a molecular weight of 194.32 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction. This reaction is carried out between an α-methylene caprolactam and a diene in the presence of a copper(II) complex and a chiral ligand such as (S,S)-tBu-BOX. The reaction conditions are optimized to achieve high enantioselectivity and exo-selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as continuous flow reactors and catalytic processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structure.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-7-oxaspiro[5.6]dodec-9-ene: Similar structure but with a single methyl group.
7,12-Dioxaspiro[5.6]dodec-9-ene: Contains two oxygen atoms in the spirocyclic structure.
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: Similar structure with different positioning of methyl groups
Uniqueness
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific arrangement of methyl groups and oxygen atom, which imparts distinct chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.
Propriétés
Formule moléculaire |
C13H22O |
|---|---|
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3 |
Clé InChI |
JCHCDGZQUALCDK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)CCC=CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



